molecular formula C15H11N5S2 B483559 3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 892675-27-3

3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483559
CAS No.: 892675-27-3
M. Wt: 325.4g/mol
InChI Key: WZGFOOBBVVBAMY-UHFFFAOYSA-N
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Description

3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with pyridine-4-carbaldehyde under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthio or pyridinyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylthio group and a pyridinyl ring enhances its ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

CAS No.

892675-27-3

Molecular Formula

C15H11N5S2

Molecular Weight

325.4g/mol

IUPAC Name

3-(phenylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11N5S2/c1-2-4-12(5-3-1)21-10-13-17-18-15-20(13)19-14(22-15)11-6-8-16-9-7-11/h1-9H,10H2

InChI Key

WZGFOOBBVVBAMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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